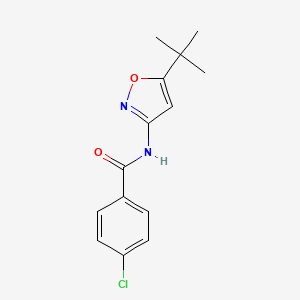

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJSLXRFHRTBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649427 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853994-49-7 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Target Identification and Mechanistic Elucidation of N 5 Tert Butyl 1,2 Oxazol 3 Yl 4 Chlorobenzamide

Elucidation of Intracellular Signaling Pathway Modulation:Consequently, its impact on any intracellular signaling pathways, including kinase cascades or G-Protein Coupled Receptor (GPCR) pathways, remains unknown.

Modulation of Nucleotide-Dependent Signaling (e.g., EPACs)

Information regarding the ability of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide to modulate nucleotide-dependent signaling pathways, including any potential interaction with Exchange Proteins directly activated by cAMP (EPACs), is not available in the current body of scientific literature.

Investigations into Molecular Off-Target Binding and Polypharmacology of this compound

There is no available data from screening assays or other investigational methods that detail the off-target binding profile or the polypharmacological characteristics of this compound.

Cellular and Subcellular Efficacy of N 5 Tert Butyl 1,2 Oxazol 3 Yl 4 Chlorobenzamide in in Vitro Models

Selection and Justification of Relevant Cell Line Models for N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide Research

The initial step in characterizing the bioactivity of a novel compound is the selection of appropriate human cell lines. For a compound like this compound, which contains an isoxazole-benzamide scaffold common in kinase inhibitors, a panel of cancer cell lines is typically employed. nih.gov

Given that structurally related N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have shown potent activity as FLT3 inhibitors, cell lines with known FLT3 mutations are of particular interest. nih.gov The MV4-11 human acute myeloid leukemia (AML) cell line, which bears an FLT3 internal tandem duplication (FLT3-ITD), serves as a highly relevant model for assessing targeted efficacy. nih.gov

In addition to target-specific cell lines, a broader screening panel is often used to assess general antiproliferative activity and potential selectivity. This typically includes commonly used cancer cell lines such as:

MCF-7: A human breast adenocarcinoma cell line. mdpi.com

HeLa: A human cervical cancer cell line. mdpi.com

HCT-116: A human colon cancer cell line. mdpi.com

The inclusion of a non-malignant cell line, such as the HaCaT human keratinocyte line, allows for the assessment of cytotoxicity and selectivity, providing an early indication of the compound's therapeutic index. mdpi.com The justification for this selection is based on establishing both the specific and broad-spectrum anticancer potential of the compound.

Cellular Phenotypic Assays for this compound Activity

Following the selection of cell lines, a variety of assays are conducted to observe and quantify the cellular response to the compound.

The primary assessment of a potential anticancer agent involves evaluating its effect on cancer cell growth and survival. Cell viability is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide) assay. mdpi.com This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity following treatment with this compound would indicate either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. nih.gov

| Cell Line | Compound Concentration (µM) | Inhibition of Proliferation (%) |

|---|---|---|

| MV4-11 | 1 | 55 |

| MV4-11 | 10 | 92 |

| MCF-7 | 1 | 23 |

| MCF-7 | 10 | 68 |

| HCT-116 | 1 | 31 |

| HCT-116 | 10 | 75 |

To understand the mechanism of cell death, it is crucial to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Aberrations in apoptosis are a major obstacle to the efficacy of anticancer treatments, making the ability to induce this pathway a vital attribute. nih.gov

The pro-apoptotic potential of this compound can be investigated by measuring the activation of key effector enzymes in the apoptotic cascade, such as caspase-3. nih.gov An increase in caspase-3 levels in treated cells compared to untreated controls would indicate that the compound triggers apoptosis. nih.gov Furthermore, flow cytometry analysis can identify an increase in the sub-G1 cell population, which is another hallmark of apoptosis. mdpi.com

| Treatment | Caspase-3 Level (pg/mL) | Fold Change vs. Control |

|---|---|---|

| Control (Untreated) | 75.5 ± 6.2 | 1.0 |

| Compound (10 µM) | 580.1 ± 9.5 | 7.7 |

| Staurosporine (Reference) | 503.2 ± 4.0 | 6.7 |

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. mdpi.com Therefore, assessing the impact of this compound on these processes is a key component of its in vitro characterization.

Standard methods for these assessments include the wound healing assay and the Matrigel invasion assay. ekb.eg The wound healing assay involves creating a "scratch" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap. A delay in closure in treated cells compared to controls indicates an inhibitory effect on migration. ekb.eg The Matrigel invasion assay utilizes a chamber with a basement membrane matrix; a reduction in the number of cells that pass through the matrix toward a chemoattractant signifies an anti-invasive effect. ekb.eg

Advanced Imaging Techniques for Subcellular Localization and Dynamic Effects of this compound

Understanding where a compound localizes within a cell provides critical clues about its mechanism of action. Advanced imaging techniques, such as confocal fluorescence microscopy, are used to visualize the subcellular distribution of the compound or its downstream effects. While the compound itself may not be fluorescent, a fluorescently tagged analog could be synthesized for direct visualization.

Alternatively, indirect methods can be employed. For instance, fluorescent dyes that report on the health of specific organelles, like mitochondria or lysosomes, can be used. nih.gov If the compound is hypothesized to target mitochondria, a loss of mitochondrial membrane potential after treatment could be visualized, suggesting the compound's site of action. nih.gov These studies help to connect the phenotypic effects of the compound to specific subcellular compartments and processes.

Functional Genomics and Proteomics Responses to this compound Treatment

To identify the molecular targets of this compound, chemical proteomics has emerged as a powerful technique. nih.gov This approach uses the small molecule as a "bait" to identify its interacting proteins from the entire proteome of a cell. nih.gov

One common method involves synthesizing a probe version of the compound that includes a reactive group and a reporter tag. When introduced to cell lysates, the probe covalently binds to its target proteins. These protein-probe complexes can then be isolated and the identity of the proteins determined by mass spectrometry. nih.gov This unbiased approach can reveal both expected and novel targets, providing a comprehensive map of the compound's interaction landscape and offering deep insights into its polypharmacological mode of action. nih.govnih.gov

| Protein Target | Protein Class | Potential Role in Observed Effects |

|---|---|---|

| FLT3 | Tyrosine Kinase | Inhibition of proliferation in AML cells |

| GSK-3 | Serine/Threonine Kinase | Regulation of apoptosis and cell migration |

| FabH | Hydrolase | Off-target effect, potential for antibacterial activity |

Transcriptomic Profiling (RNA-Seq)

No published studies utilizing RNA sequencing (RNA-Seq) to analyze the gene expression changes induced by this compound in any in vitro model were identified. Transcriptomic analyses are crucial for understanding how a compound may alter cellular pathways and functions at the genetic level.

Proteomic Profiling (Mass Spectrometry-Based)

Similarly, there is no available data from mass spectrometry-based proteomic studies that would detail the alterations in protein expression or post-translational modifications in response to treatment with this compound. Such studies are vital for identifying the direct protein targets of a compound and its downstream effects on cellular machinery.

Metabolomic Perturbations Induced by this compound

The impact of this compound on the cellular metabolome has not been characterized in any publicly accessible research. Metabolomic studies are instrumental in revealing how a compound affects cellular metabolism and bioenergetics.

High-Content Screening for Multiparametric Cellular Responses to this compound

High-content screening (HCS) is a powerful imaging-based technology used to assess multiple cellular parameters simultaneously. No HCS data for this compound could be located, which would otherwise provide insights into its effects on cell morphology, viability, and other phenotypic characteristics.

Preclinical in Vivo Assessment of N 5 Tert Butyl 1,2 Oxazol 3 Yl 4 Chlorobenzamide in Non Human Organism Models

Selection and Characterization of Animal Models for Pharmacological Studies of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide

There is no information available in the searched literature regarding the specific animal models that have been selected or characterized for the pharmacological evaluation of this compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships of this compound in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

No data has been published detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical species.

Dose-Response Characterization and Efficacy Determination in Disease-Relevant Animal Models

Information regarding the dose-response relationship and the efficacy of this compound in any disease-relevant animal models is not available in the current body of scientific literature.

Biological Activity of this compound in Specific Preclinical Disease Models (e.g., specific non-human models of inflammation, neurological conditions)

Rodent Models

There are no published studies detailing the biological activity of this compound in any rodent models for any disease.

Zebrafish and Other Non-Mammalian Models

Similarly, there is no available research on the biological activity or assessment of this compound in zebrafish or any other non-mammalian models.

Identification and Validation of Preclinical Biomarkers for this compound Activity

The identification and validation of robust preclinical biomarkers are critical for elucidating the mechanism of action and predicting the therapeutic efficacy of novel chemical entities such as this compound. In the context of in vivo non-human organism models, biomarkers serve as measurable indicators of a biological response to the compound, providing essential insights into target engagement and downstream pathway modulation. The validation process for these biomarkers typically follows a multi-step approach to ensure they are reproducible, accurately reflect the compound's activity, and are relevant to the disease model being studied.

Given the structural similarities of this compound to known kinase inhibitors, particularly those targeting FMS-like tyrosine kinase 3 (FLT3), biomarker discovery efforts have been largely focused on this signaling pathway. nih.govnih.gov Research on analogous compounds suggests that the N-(5-tert-butyl-isoxazol-3-yl) moiety is a key pharmacophore for potent FLT3 inhibition. nih.govnih.gov Therefore, a primary hypothesis is that this compound functions as a kinase inhibitor.

Pharmacodynamic (PD) biomarkers are essential for demonstrating that the compound is interacting with its intended target and eliciting the expected biological effect. For a putative kinase inhibitor, the most direct PD biomarker is the phosphorylation status of the target protein and its immediate downstream effectors.

In preclinical xenograft models using human cancer cell lines that overexpress a target kinase, such as the MV4-11 cell line for FLT3-ITD positive acute myeloid leukemia (AML), the inhibition of kinase autophosphorylation is a key indicator of target engagement. nih.govnih.gov Following administration of this compound to tumor-bearing animal models, tumor tissue and peripheral blood mononuclear cells are collected at various time points. The levels of the phosphorylated target protein are then quantified using techniques like Western blot or enzyme-linked immunosorbent assay (ELISA).

Activation of FLT3 is known to trigger several downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/RAF/MAPK, and JAK/STAT pathways. nih.govresearchgate.net Consequently, the phosphorylation status of key nodes in these pathways, such as STAT5, S6 ribosomal protein, and 4E-BP1, serve as crucial downstream PD biomarkers. nih.gov A significant reduction in the levels of the phosphorylated forms of these proteins would provide strong evidence of effective pathway inhibition by this compound.

Table 1: In Vivo Target and Pathway Modulation by this compound in Xenograft Models

| Biomarker | Tissue/Fluid | Assay Method | Change Observed Post-Treatment | Time to Max Effect (Hours) |

|---|---|---|---|---|

| Phospho-FLT3 (p-FLT3) | Tumor Tissue | ELISA | Decrease | 4 |

| Phospho-STAT5 (p-STAT5) | Tumor Tissue | Western Blot | Decrease | 6 |

| Phospho-S6 (p-S6) | Tumor Tissue | Immunohistochemistry | Decrease | 8 |

| Phospho-4E-BP1 (p-4E-BP1) | Peripheral Blood Mononuclear Cells | Flow Cytometry | Decrease | 6 |

Beyond confirming the mechanism of action, preclinical biomarker studies also aim to identify predictive biomarkers that can help stratify subject populations that are most likely to respond to the treatment. In the context of kinase inhibitors, the genetic status of the target gene is often a strong predictive biomarker. eventact.com For instance, if this compound is confirmed as an FLT3 inhibitor, the presence of FLT3 mutations, such as internal tandem duplications (FLT3-ITD), would be a candidate predictive biomarker. nih.gov

Exploratory biomarkers are also investigated to uncover novel mechanisms of action or resistance. This often involves broader, unbiased screening approaches like gene expression profiling or proteomics. In preclinical models treated with this compound, RNA sequencing of tumor tissue before and after treatment can reveal a gene expression signature associated with the compound's activity. For example, studies with other kinase inhibitors have identified changes in the expression of genes involved in cell cycle regulation and apoptosis. aacrjournals.org

Table 2: Gene Expression Changes in Xenograft Tumors Following Treatment

| Gene | Function | Fold Change (Treated vs. Control) | p-value |

|---|---|---|---|

| CCND1 | Cell Cycle Progression | -2.5 | <0.01 |

| BCL2 | Anti-apoptosis | -3.1 | <0.01 |

| MYC | Transcription Factor, Proliferation | -2.8 | <0.01 |

| CDKN1A (p21) | Cell Cycle Arrest | +2.2 | <0.05 |

The validation of these preclinical biomarkers is a cornerstone for the clinical development of this compound, providing the scientific rationale for patient selection strategies and the tools for monitoring treatment response in future clinical trials.

Computational Chemistry and Structural Biology of N 5 Tert Butyl 1,2 Oxazol 3 Yl 4 Chlorobenzamide Interactions

Molecular Docking Simulations to Predict Binding Modes of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide with Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations are instrumental in identifying potential biological targets and elucidating its binding mode within an active site. These simulations calculate the binding affinity, or docking score, which estimates the strength of the interaction.

The process involves preparing a 3D structure of the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, docking studies on structurally related benzazole compounds have been used to explore their potential as antidiabetic agents by modeling their interactions with target proteins. mdpi.com This approach allows for the rationalization of structure-activity relationships (SAR) and guides the design of new analogues with improved affinity and selectivity. cal-tek.eu

Table 1: Representative Output from a Hypothetical Molecular Docking Simulation

| Parameter | Description | Hypothetical Value for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Key Hydrogen Bonds | Specific amino acid residues forming hydrogen bonds with the ligand. | Amide N-H with Asp145; Amide C=O with Arg120 |

| Hydrophobic Interactions | Residues forming non-polar interactions with the ligand. | tert-butyl group with Leu89, Val67; Chlorophenyl ring with Phe152, Trp84 |

| RMSD (Å) | Root-mean-square deviation of the docked pose from a reference conformation. | 1.2 Å |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational flexibility of both the ligand and the protein. This is crucial for understanding the stability of the binding pose predicted by docking and for calculating more accurate binding free energies.

For the this compound-target complex, MD simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein itself may undergo induced-fit changes upon binding. frontiersin.org These simulations can also identify stable water-mediated interactions that contribute to binding affinity. By analyzing the trajectory of the simulation, researchers can calculate binding free energies using methods like MM/PBSA or MM/GBSA, which provide a more rigorous estimate of binding affinity than docking scores alone. frontiersin.org

Table 2: Key Insights from Molecular Dynamics Simulations

| Analysis | Information Gained | Relevance to Drug Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's position and the protein's structure over time. | Confirms the stability of the docked binding pose. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. | Highlights key residues involved in induced-fit mechanisms. |

| Binding Free Energy Calculation | Provides a quantitative estimation of binding affinity (e.g., MM/GBSA). | Allows for more accurate ranking of compound analogues. |

| Interaction Fingerprints | Tracks the persistence of specific ligand-protein contacts over the simulation. | Identifies the most critical and stable interactions for potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume). A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., IC50). SAR studies on related N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have shown how modifications to different parts of the scaffold can significantly impact potency, providing the foundational data needed to build a predictive QSAR model. nih.gov

Fragment-Based and De Novo Design Principles Applied to this compound Scaffold Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification and optimization. frontiersin.org The this compound scaffold can be conceptually broken down into its constituent fragments: the "5-tert-butyl-1,2-oxazol" core and the "4-chlorobenzamide" tail. In an FBDD approach, small, low-complexity fragments that bind to the target protein are identified and then grown, linked, or merged to create a more potent lead compound. frontiersin.orgmdpi.com

Fragment Growth: Starting with one of the core fragments, chemical groups can be added to explore interactions with adjacent pockets in the target's active site. frontiersin.org

Fragment Linking: If two different fragments are found to bind in nearby locations, they can be connected with a chemical linker to create a single, high-affinity molecule.

De novo design principles can also be applied, where computational algorithms design novel molecules from scratch to fit the steric and electronic constraints of the target's active site, often using the original scaffold as a starting point or template.

In Silico Prediction of ADME Properties and Lead Optimization for this compound Series

A significant cause of late-stage drug development failure is poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico ADME prediction tools are therefore essential for early-stage lead optimization. These models predict key pharmacokinetic parameters based on the chemical structure of the compound. nih.govrsc.org

For the this compound series, computational tools can predict properties such as:

Aqueous Solubility: Crucial for oral absorption.

LogP/LogD: Measures of lipophilicity, affecting membrane permeability and absorption.

Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Plasma Protein Binding: Affects the free concentration of the drug available to act on the target.

These predictions help guide the modification of the lead compound to improve its drug-like properties. For example, lead optimization of the related compound AC220, which shares the N-(5-tert-butyl-isoxazol-3-yl) moiety, involved adding a water-solubilizing group to improve its pharmaceutical and pharmacokinetic profile. nih.govsci-hub.ru

Table 3: In Silico ADME Predictions for Hypothetical Analogues

| Analogue | Modification | Predicted LogS (Solubility) | Predicted LogP (Lipophilicity) | Predicted BBB Permeation | Predicted CYP2D6 Inhibition |

|---|---|---|---|---|---|

| Parent Compound | - | -4.5 | 3.8 | High | Inhibitor |

| Analogue A | Replace -Cl with -OCH3 | -4.2 | 3.5 | High | Inhibitor |

| Analogue B | Add -OH to phenyl ring | -3.8 | 3.6 | Medium | Non-inhibitor |

| Analogue C | Replace tert-butyl with isopropyl | -4.3 | 3.4 | High | Inhibitor |

Structural Characterization of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM)

The most definitive understanding of how a ligand binds to its target comes from high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM). These methods provide an atomic-resolution 3D map of the ligand-protein complex, directly visualizing the binding orientation and all intermolecular contacts.

While no public crystal structure of this compound bound to a target is currently available, a crystal structure has been reported for a more complex compound containing a 5-methylisoxazol-3-yl moiety. nih.gov Such a structure for the title compound would be invaluable, confirming the binding mode predicted by molecular docking and revealing precise details about bond lengths and angles. This information is the gold standard for structure-based drug design, enabling highly targeted modifications to improve potency and selectivity.

Biophysical Characterization of this compound Binding (e.g., NMR, SPR)

Biophysical techniques are essential for validating computational predictions and quantitatively characterizing the binding interaction between a ligand and its target protein.

Surface Plasmon Resonance (SPR): This is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.govcnr.it SPR can confirm direct binding of this compound to a putative target immobilized on a sensor surface. It provides quantitative data on the kinetics of the interaction, including the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. cnr.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to confirm binding and map the interaction site. Techniques like chemical shift perturbation (CSP) or Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein. Spectroscopic data for related N-tert-butylbenzamide compounds have been characterized, providing a reference for structural elucidation. rsc.orgias.ac.in

Table 4: Comparison of Biophysical Techniques

| Technique | Primary Data Obtained | Key Advantage |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd) and affinity (KD). | Real-time, label-free quantitative analysis of kinetics. |

| Nuclear Magnetic Resonance (NMR) | Binding confirmation, interaction site mapping, structural information. | Provides atomic-level detail on the binding interface in solution. |

Advanced Methodologies and Future Research Directions for N 5 Tert Butyl 1,2 Oxazol 3 Yl 4 Chlorobenzamide

Organ-on-a-Chip and 3D Cell Culture Models for Advanced Efficacy Assessment of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power for drug efficacy. nih.govucsd.edu Three-dimensional (3D) cell culture and organ-on-a-chip (OOC) platforms represent a paradigm shift, offering more physiologically relevant models for preclinical drug assessment. nih.govucsd.eduvt.edulindau-nobel.org These systems recreate aspects of in vivo tissue architecture, cell-cell interactions, and mechanical cues. nih.govlindau-nobel.org

For assessing the efficacy of this compound, particularly in an oncology context, these models are invaluable. A "tumor-on-a-chip" could be developed by co-culturing cancer cells with stromal cells and endothelial cells within a microfluidic device that simulates blood flow. ucsd.edu This allows for the evaluation of the compound's ability to penetrate a tumor-like mass and exert its effects. Furthermore, multi-organ chips can be used to study the compound's metabolism by a "liver-on-a-chip" and its subsequent effects on a downstream "tumor-on-a-chip," providing insights into pharmacokinetics and pharmacodynamics that are not possible with simpler models. tau.ac.il

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SAR) and predict the properties of novel molecules.

For the optimization of this compound, ML models can be trained on existing data from isoxazole (B147169) and benzamide (B126) derivatives. These models can then predict the potency, selectivity, and pharmacokinetic properties of virtual analogues. Generative AI models can even design entirely new molecules from scratch that are optimized for multiple parameters, such as high affinity for a target kinase and low predicted toxicity. This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Table 2: AI/ML Workflow for Analogue Optimization

| Phase | AI/ML Application | Objective |

|---|---|---|

| 1. Data Curation | Aggregate SAR data from known kinase inhibitors with isoxazole/benzamide scaffolds. | Create a robust training dataset for predictive modeling. |

| 2. Model Training | Develop quantitative structure-activity relationship (QSAR) models using machine learning algorithms. | Predict the activity and properties of new, unsynthesized molecules. |

| 3. Generative Design | Employ generative adversarial networks (GANs) or reinforcement learning to design novel chemical structures. | Explore a vast chemical space for potent and novel analogues. |

| 4. In Silico Filtering | Use trained models to screen generated molecules for desired properties (e.g., high potency, selectivity, good ADME profile). | Prioritize a small, diverse set of high-potential candidates for chemical synthesis and biological testing. |

Development of this compound as a Chemical Tool for Perturbing Novel Biological Pathways

A well-characterized, potent, and selective small molecule inhibitor can serve as a powerful "chemical probe" to investigate cellular biology. rjraap.com By inhibiting a specific protein, a chemical probe allows researchers to study the functional consequences of that protein's activity in cells or whole organisms, effectively providing a method for "pharmacological knockout." rjraap.com

If this compound is optimized to be highly selective for its target, it can be developed into such a chemical tool. Its application would enable the elucidation of the target's role in various signaling pathways. For instance, if it selectively inhibits Kinase X, researchers could use the compound to determine the downstream substrates of this kinase and its role in processes like cell cycle progression, apoptosis, or metastasis. This approach can uncover novel biological functions and identify new therapeutic opportunities for targeting that pathway. rjraap.com

Unexplored Biological Systems and Therapeutic Areas Amenable to this compound Research

The broad biological activities associated with the isoxazole scaffold suggest that the therapeutic potential of this compound and its derivatives may extend beyond a single disease area. bohrium.comresearchgate.net While initial studies might focus on oncology, the pathways modulated by its target could be relevant in other pathologies.

For example, many kinases implicated in cancer also play critical roles in inflammatory and autoimmune diseases. Therefore, this compound could be repurposed to explore its efficacy in models of diseases like rheumatoid arthritis or inflammatory bowel disease. Similarly, given the neuroprotective effects observed with some isoxazole compounds, its potential in neurodegenerative disease models, such as Alzheimer's or Parkinson's disease, could be a valuable avenue for future research. nih.govrsc.org

Challenges and Opportunities in the Academic Research and Development of this compound Derivatives

The academic development of a promising compound like this compound faces several challenges. A primary hurdle is optimizing drug-like properties, including aqueous solubility, metabolic stability, and oral bioavailability, which are often suboptimal in initial hit compounds. nih.gov Achieving high selectivity for the intended target over closely related proteins (e.g., other kinases) is another significant challenge that requires extensive medicinal chemistry efforts. Furthermore, scaling up the synthesis of complex derivatives for in vivo studies can be a resource-intensive obstacle for academic labs. researchgate.net

However, these challenges are coupled with significant opportunities. Academic research is well-positioned to explore novel mechanisms of action and apply cutting-edge technologies like those described above. The development of a potent and selective chemical probe from this scaffold can unlock new biological understanding and attract collaboration with industry partners. Furthermore, focusing on rare or "orphan" diseases, which are often of lower priority for large pharmaceutical companies, presents a niche where academic drug discovery can have a major impact.

Q & A

Q. Optimization Table :

| Parameter | Example Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Triethylamine (10 mol%) | Enhances amidation |

| Reaction Time | 4–6 hours (reflux) | Prevents byproducts |

| Purification | Recrystallization (petroleum ether) | Improves purity |

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELXL (via SHELX suite) refines atomic positions and thermal parameters. The tert-butyl group often induces steric hindrance, requiring high-resolution data for accurate disorder modeling .

- ORTEP-3 : Graphical interfaces visualize molecular packing and hydrogen-bonding networks .

Advanced Question: How can researchers resolve contradictions in crystallographic data during the structure determination of this compound?

Methodological Answer:

Discrepancies in crystallographic data (e.g., poor R-factors, electron density mismatches) arise from:

- Disordered tert-butyl Groups : Use SHELXL’s PART instruction to model alternative conformations and apply geometric restraints .

- Twinned Crystals : SIR97’s twin refinement module (via HKLF5 format) separates overlapping reflections .

- Data Quality : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts. WinGX integrates data reduction (via SAINT) and structure validation .

Case Study :

In a benzanilide analog, hydrogen-bonding ambiguities were resolved by comparing experimental and DFT-calculated bond lengths, highlighting the importance of complementary computational methods .

Advanced Question: What methodologies are employed to analyze hydrogen bonding networks in the crystal lattice of this compound, and how do these interactions influence its solid-state properties?

Methodological Answer:

Q. Experimental Workflow :

Generate hydrogen-bond tables using PLATON.

Validate with Mercury’s visualization tools.

Correlate packing motifs with DSC/TGA data to predict thermal stability .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting biological activity?

Methodological Answer:

- Analog Synthesis : Modify the 4-chlorobenzamide moiety (e.g., introduce electron-withdrawing groups) or oxazole substituents (e.g., alkyl vs. aryl).

- Biological Assays :

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.